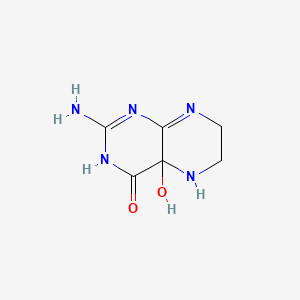

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

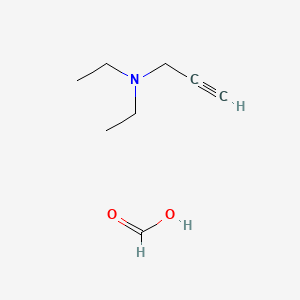

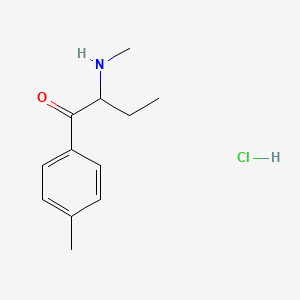

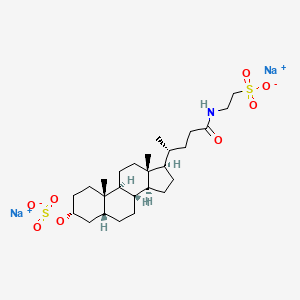

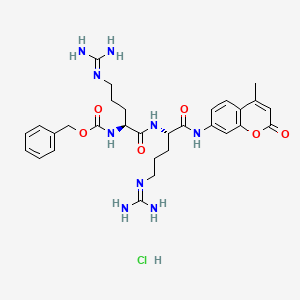

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one, also known as BH4, is a cofactor that plays a vital role in various biological processes. This compound is synthesized in the human body and is essential for the proper functioning of several enzymes involved in the metabolism of amino acids, neurotransmitters, and nitric oxide. In Synthesis Method: BH4 can be synthesized in the laboratory by several methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of dihydropteridine with formic acid, followed by dehydration and oxidation. The microbial fermentation method involves the use of genetically modified bacteria to produce BH4. Both methods are effective in producing BH4 in large quantities, and the choice of method depends on the specific application. Scientific Research Applications: BH4 has been extensively studied for its role in various biological processes. It is a cofactor for several enzymes involved in the metabolism of amino acids, neurotransmitters, and nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. BH4 supplementation has been shown to improve the symptoms of these diseases and enhance the activity of the affected enzymes. BH4 has also been studied for its potential role in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Mechanism of Action: BH4 acts as a cofactor for several enzymes involved in the metabolism of amino acids, neurotransmitters, and nitric oxide. It is required for the proper functioning of these enzymes, and its deficiency can lead to the accumulation of toxic metabolites and the development of various diseases. BH4 also plays a crucial role in the production of nitric oxide, a signaling molecule that regulates blood flow, neurotransmission, and immune function. Biochemical and Physiological Effects: BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. BH4 supplementation has been shown to improve the symptoms of these diseases and enhance the activity of the affected enzymes. BH4 has also been shown to improve endothelial function, reduce oxidative stress, and enhance nitric oxide production, which can improve cardiovascular health. BH4 has also been studied for its potential role in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Advantages and Limitations for Lab Experiments: BH4 is a potent cofactor that plays a vital role in various biological processes. Its supplementation has been shown to improve the symptoms of several diseases and enhance the activity of the affected enzymes. BH4 is also relatively stable and can be synthesized in large quantities, making it an ideal candidate for laboratory experiments. However, BH4 supplementation can also have adverse effects, and its long-term safety and efficacy are still under investigation. Future Directions: BH4 has been extensively studied for its role in various biological processes, and its supplementation has shown promising results in the treatment of several diseases. However, there is still much to be learned about the mechanisms underlying its effects and its potential applications in other areas. Future research should focus on elucidating the molecular mechanisms underlying BH4's effects, identifying new applications for BH4 in other areas, and developing new methods for synthesizing and delivering BH4. Additionally, more research is needed to determine the optimal dosage and duration of BH4 supplementation and its long-term safety and efficacy. In conclusion, BH4 is a vital cofactor that plays a crucial role in various biological processes. Its supplementation has shown promising results in the treatment of several diseases, and its potential applications in other areas are still being explored. BH4 is a potent compound that can be synthesized in large quantities, making it an ideal candidate for laboratory experiments. However, more research is needed to fully understand its mechanisms of action, optimal dosage, and long-term safety and efficacy.

Propiedades

IUPAC Name |

2-amino-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c7-5-10-3-6(13,4(12)11-5)9-2-1-8-3/h9,13H,1-2H2,(H3,7,8,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGYMNYIZKAZAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C(N1)(C(=O)NC(=N2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)

![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)

![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)

![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)